

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Cat. No.: B050093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its molecular structure, which features a nitroaromatic core functionalized with two 2-methoxyethoxy side chains, makes it a versatile precursor for the synthesis of more complex molecules. This compound is particularly notable for its role as a crucial building block in the preparation of quinoline and quinazoline derivatives, which are important scaffolds in the development of therapeutic agents. One of the most prominent applications of **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate** is in the synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of cancer.^{[1][2][3]}

Chemical Identity and Properties

The systematic IUPAC name for this compound is **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate**.^[1] Below is a summary of its key chemical and physical properties.

Property	Value	Source
IUPAC Name	ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate	[1]
CAS Number	179688-26-7	[1]
Molecular Formula	C ₁₅ H ₂₁ NO ₈	[1]
Molecular Weight	343.33 g/mol	[1]
Appearance	Amber oil	[1]
Boiling Point	467.8 °C (Predicted)	[4]
Density	1.215 g/cm ³	[1] [4]
Solubility	Slightly soluble in DMSO and Ethyl Acetate	[4]
Storage	+4°C or Refrigerator	[1] [4]
InChI	InChI=1S/C15H21NO8/c1-4-22-15(17)11-9-13(23-7-5-20-2)14(24-8-6-21-3)10-12(11)16(18)19/h9-10H,4-8H2,1-3H3	[1]
SMILES	CCOC(=O)C1=CC(=C(C=C1--INVALID-LINK--[O-])OCCOC)OCCOC	[1] [5]

Experimental Protocols

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate is a pivotal intermediate in multi-step syntheses. The following are detailed experimental protocols for its synthesis and its subsequent conversion to a key amino derivative.

Synthesis of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

This procedure details the nitration of ethyl 3,4-bis(2-methoxyethoxy)benzoate.

Materials:

- Ethyl 3,4-bis(2-methoxyethoxy)benzoate
- Concentrated Nitric Acid (HNO_3)
- Acetic Acid (CH_3COOH)
- Ice water
- Ethyl acetate
- Sodium bicarbonate solution
- Brine

Procedure:

- Dissolve ethyl 3,4-bis(2-methoxyethoxy)benzoate in acetic acid in a suitable reaction vessel.
- Cool the solution to 0–5 °C using an ice bath.
- Add concentrated nitric acid dropwise to the cooled solution while maintaining the temperature between 0–5 °C.^[6]
- After the addition is complete, stir the reaction mixture at room temperature for 24 hours.^[6]
^[7]
- Pour the reaction mixture into ice water.
- Extract the product into ethyl acetate.
- Wash the organic phase sequentially with sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield **ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate**.^[7] A purity of 92% can be expected.^[1]

Reduction of Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

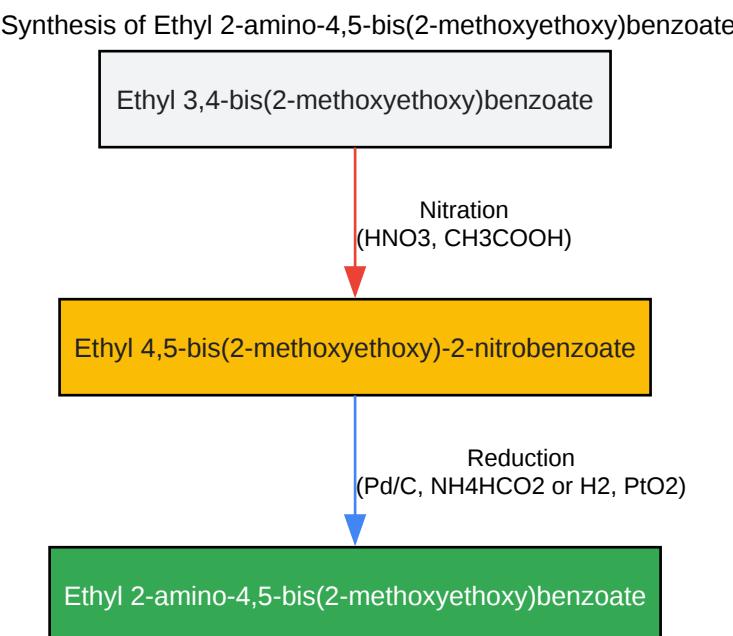
This protocol describes the reduction of the nitro group to an amine, a critical step in the synthesis of Erlotinib.

Materials:

- **Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate**
- Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
- Ammonium formate or Hydrogen gas (H₂)
- 2-Propanol or other suitable solvent
- Water
- Ethyl acetate

Procedure using Pd/C and Ammonium Formate:

- To a flask containing Pd/C, add a solution of ammonium formate in water and stir for one minute to activate the catalyst.[7]
- Add **ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate** dissolved in 2-propanol to the reaction mixture.
- Stir the mixture at room temperature for approximately 20 minutes.[6][7]
- Monitor the reaction to completion by thin-layer chromatography.
- Filter the reaction mixture to remove the catalyst and wash the solid with ethyl acetate and 2-propanol.
- Evaporate the filtrate under reduced pressure.


- Extract the residue with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo to afford ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate.[7]

Role in Synthesis and Signaling Pathways

The primary significance of **ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate** lies in its role as a precursor in the synthesis of targeted cancer therapies. The conversion of its nitro group to an amine is a gateway to constructing the quinazoline core of Erlotinib. Erlotinib functions by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component in cell signaling pathways that regulate cell proliferation and survival.[2][6] Dysregulation of the EGFR signaling pathway is a hallmark of several cancers.

Synthesis Pathway of Erlotinib Intermediate

The following diagram illustrates the synthetic route from a precursor to the amino derivative, highlighting the central role of **ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate**.

[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of an Erlotinib precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | RUO [benchchem.com]
- 2. Buy Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate | 179688-26-7 [smolecule.com]
- 3. nbino.com [nbino.com]
- 4. Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate CAS#: 179688-26-7 [amp.chemicalbook.com]
- 5. PubChemLite - Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate (C15H21NO8) [pubchemlite.lcsb.uni.lu]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050093#ethyl-4-5-bis-2-methoxyethoxy-2-nitrobenzoate-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com